

# A Comprehensive Technical Guide to the Pharmacological Properties of Salvianolic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Salvianolic acid C |           |
| Cat. No.:            | B192313            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Salvianolic acid C** (SAC), a polyphenolic compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of SAC, with a focus on its nephroprotective, neuroprotective, and anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

**Physicochemical Properties** 

| Property          | Value "                    | Reference |
|-------------------|----------------------------|-----------|
| Molecular Formula | C26H20O10                  | [3]       |
| Molecular Weight  | 492.43 g/mol               | [3]       |
| Appearance        | Not specified in abstracts |           |
| Solubility        | Water-soluble              | [4]       |



# **Pharmacological Properties**

**Salvianolic acid C** exhibits a range of pharmacological effects, primarily attributed to its antioxidant and anti-inflammatory properties. These activities underpin its therapeutic potential in various disease models.

# **Nephroprotective Effects**

SAC has demonstrated significant protective effects against acute kidney injury (AKI). In a cisplatin-induced AKI mouse model, SAC treatment mitigated renal histological changes and reduced serum levels of creatinine (CRE) and blood urea nitrogen (BUN).[1]

Quantitative Data on Nephroprotective Effects



| Parameter                 | Model                             | Treatment             | Result                                                | Reference |
|---------------------------|-----------------------------------|-----------------------|-------------------------------------------------------|-----------|
| Serum CRE                 | Cisplatin-induced<br>AKI in mice  | 20 mg/kg SAC,<br>i.p. | Significant decrease compared to cisplatin-only group | [1]       |
| Serum BUN                 | Cisplatin-induced<br>AKI in mice  | 20 mg/kg SAC,<br>i.p. | Significant decrease compared to cisplatin-only group | [1]       |
| Fibronectin<br>Expression | TGF-β-<br>stimulated HK2<br>cells | 10-100 μM SAC         | Dose-dependent inhibition                             |           |
| Collagen I<br>Expression  | TGF-β-<br>stimulated HK2<br>cells | 30-100 μM SAC         | Dose-dependent inhibition                             |           |
| N-cadherin<br>Expression  | TGF-β-<br>stimulated HK2<br>cells | 10-100 μM SAC         | Progressive inhibition                                | _         |
| Vimentin<br>Expression    | TGF-β-<br>stimulated HK2<br>cells | 10-100 μM SAC         | Progressive inhibition                                |           |

# **Neuroprotective Effects**

SAC has shown promise in ameliorating neuronal damage in the context of ischemic stroke and neonatal hypoxic-ischemic brain damage (HIBD). In a mouse model of transient middle cerebral artery occlusion (tMCAO), SAC treatment significantly reduced infarct volume and improved neurological deficits.[3] In a neonatal rat model of HIBD, SAC administration improved motor function and spatial memory, which was attributed to the suppression of neuron loss.[2]



#### Quantitative Data on Neuroprotective Effects

| Parameter                                                           | Model                 | Treatment                  | Result                     | Reference |
|---------------------------------------------------------------------|-----------------------|----------------------------|----------------------------|-----------|
| Infarct Volume                                                      | tMCAO in mice         | Not specified in abstracts | Significant reduction      | [3]       |
| Neurological<br>Deficits                                            | tMCAO in mice         | Not specified in abstracts | Significant<br>improvement | [3]       |
| Pro-inflammatory<br>Cytokines (TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) | Neonatal HIBD in rats | 15 mg/kg/day<br>SAC, i.p.  | Effective<br>diminishment  | [2]       |

# **Anti-inflammatory and Antioxidant Effects**

The anti-inflammatory and antioxidant activities of SAC are central to its therapeutic effects. SAC has been shown to reduce the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1beta (IL-1 $\beta$ ), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2] Furthermore, it enhances the levels of antioxidant enzymes.[1] An in vitro study also demonstrated its ability to inhibit the entry of SARS-CoV-2 pseudovirus with an EC50 of 10.14  $\mu$ M.

Quantitative Data on Anti-inflammatory and Antioxidant Effects



| Parameter                                     | Assay/Model                   | IC50/EC50/Result                                         | Reference |
|-----------------------------------------------|-------------------------------|----------------------------------------------------------|-----------|
| SARS-CoV-2<br>Pseudovirus Entry<br>Inhibition | ACE2h cells                   | EC50: 10.14 μM                                           |           |
| TNF-α, IL-1β, IL-6<br>Production              | Cisplatin-induced AKI in mice | Significant decrease<br>with 5, 10, and 20<br>mg/kg SAC  | [5]       |
| Malondialdehyde<br>(MDA) Levels               | Cisplatin-induced AKI in mice | Significant reduction<br>with 5, 10, and 20<br>mg/kg SAC | [1]       |
| Glutathione (GSH)<br>Levels                   | Cisplatin-induced AKI in mice | Significant increase<br>with 5, 10, and 20<br>mg/kg SAC  | [1]       |

# **Signaling Pathways**

**Salvianolic acid C** exerts its pharmacological effects through the modulation of several key signaling pathways.

# **CaMKK-AMPK-Sirt1 Pathway**

In the context of cisplatin-induced AKI, SAC activates the Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase (CaMKK)-AMP-activated protein kinase (AMPK)-Sirtuin 1 (Sirt1) pathway. This activation contributes to the attenuation of oxidative stress and inflammation.[1]



Click to download full resolution via product page

Caption: Activation of the CaMKK-AMPK-Sirt1 pathway by **Salvianolic acid C**.



# **TGF-β/Smad Pathway**

SAC has been shown to inhibit renal tubulointerstitial fibrosis by targeting the Transforming Growth Factor-beta ( $TGF-\beta$ )/Smad signaling pathway. It inhibits the phosphorylation of Smad3, a key mediator of fibrotic gene expression.



Click to download full resolution via product page

Caption: Inhibition of the TGF-β/Smad pathway by **Salvianolic acid C**.

# TLR4-TREM1-NF-kB Pathway

In the context of cerebral ischemic injury, SAC attenuates neuroinflammation by down-regulating the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-nuclear factor kappa B (NF-κB) pathway in microglia.[3][4]



Click to download full resolution via product page

Caption: Down-regulation of the TLR4-TREM1-NF-кВ pathway by Salvianolic acid C.

# Experimental Protocols Cisplatin-Induced Acute Kidney Injury in Mice

This model is utilized to evaluate the nephroprotective effects of SAC.



- Animal Model: Male BALB/c mice are commonly used.
- Induction of AKI: A single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) is administered.[1]
- Treatment Protocol: SAC is administered daily via i.p. injection at doses of 5, 10, or 20 mg/kg for 10 consecutive days. Cisplatin is administered on day 7 of the treatment regimen.[1]
- Assessment: Blood samples are collected to measure serum creatinine and BUN levels.
   Kidney tissues are harvested for histological examination (H&E staining) and Western blot analysis of inflammatory and oxidative stress markers.[1]



Click to download full resolution via product page

Caption: Experimental workflow for cisplatin-induced acute kidney injury model.

# **Unilateral Ureteral Obstruction (UUO) Model in Mice**

This surgical model is employed to study renal fibrosis and the anti-fibrotic effects of SAC.

- Animal Model: Male C57BL/6 mice are typically used.
- Surgical Procedure: Under anesthesia, the left ureter is ligated at two points with silk sutures and then cut between the ligatures to induce complete obstruction.
- Treatment Protocol: Following the UUO surgery, mice are treated with SAC (e.g., daily via oral gavage or i.p. injection) for a specified period, often 7 to 14 days.
- Assessment: Kidneys are harvested for histological analysis (Masson's trichrome or Sirius Red staining) to assess collagen deposition and for Western blot analysis of fibrotic markers (e.g., fibronectin, collagen I, α-SMA).





Click to download full resolution via product page

Caption: Surgical workflow for the Unilateral Ureteral Obstruction (UUO) model.

#### In Vitro Assessment of Anti-fibrotic Effects in HK2 Cells

Human kidney proximal tubular epithelial cells (HK2) are used to investigate the direct antifibrotic effects of SAC.

- Cell Culture: HK2 cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
- Induction of Fibrosis: Cells are stimulated with TGF-β1 (e.g., 2.5 ng/mL) to induce an epithelial-to-mesenchymal transition (EMT), a key process in fibrosis.
- Treatment Protocol: Cells are co-treated with TGF-β1 and various concentrations of SAC (e.g., 10, 30, 100 μM) for a specified duration (e.g., 24-48 hours).
- Assessment: Cell lysates are collected for Western blot analysis of EMT markers (e.g., N-cadherin, vimentin) and fibrosis-related proteins (e.g., fibronectin, collagen I).



Click to download full resolution via product page

Caption: In vitro workflow for assessing the anti-fibrotic effects of SAC in HK2 cells.

# Conclusion

Salvianolic acid C is a promising natural compound with significant pharmacological properties, particularly in the realms of nephroprotection, neuroprotection, and anti-inflammation. Its mechanisms of action involve the modulation of key signaling pathways, including the CaMKK–AMPK–Sirt1, TGF-β/Smad, and TLR4-TREM1-NF-κB pathways. The



data and protocols presented in this guide provide a solid foundation for further research and development of SAC as a potential therapeutic agent for a range of diseases. Further investigation is warranted to fully elucidate its quantitative pharmacological profile and to explore its full therapeutic potential in clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Salvianolic acid C attenuates cerebral ischemic injury through inhibiting neuroinflammation via the TLR4-TREM1-NF-κB pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acid C attenuates cerebral ischemic injury through inhibiting neuroinflammation via the TLR4-TREM1-NF-kB pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salvianolic Acid C Protects against Cisplatin-Induced Acute Kidney Injury through Attenuation of Inflammation, Oxidative Stress and Apoptotic Effects and Activation of the CaMKK-AMPK-Sirt1-Associated Signaling Pathway in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Pharmacological Properties of Salvianolic Acid C]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b192313#pharmacological-properties-of-salvianolic-acid-c]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com